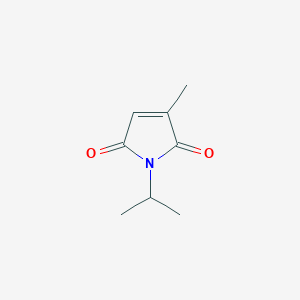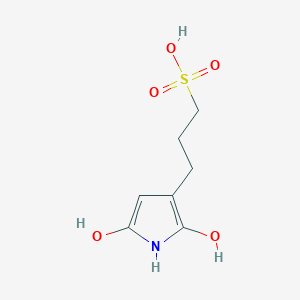
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid is a chemical compound that features a pyrrole ring substituted with hydroxyl groups and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid typically involves the functionalization of a pyrrole ring. One common method includes the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . Another approach involves the direct sulfonation of the pyrrole ring using sulfonating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups on the pyrrole ring.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile
- 2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
Uniqueness
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the pyrrole ring. This combination of functional groups allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
754169-88-5 |
|---|---|
Molekularformel |
C7H11NO5S |
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
3-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H11NO5S/c9-6-4-5(7(10)8-6)2-1-3-14(11,12)13/h4,8-10H,1-3H2,(H,11,12,13) |
InChI-Schlüssel |
UIELKNXDYXIIBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=C1CCCS(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


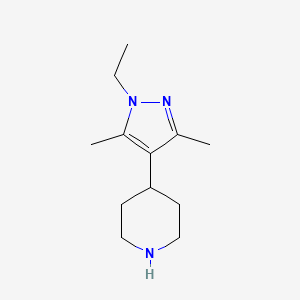

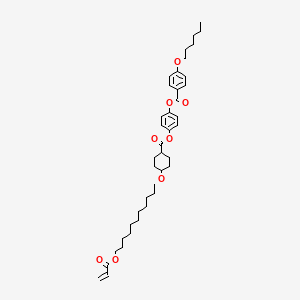

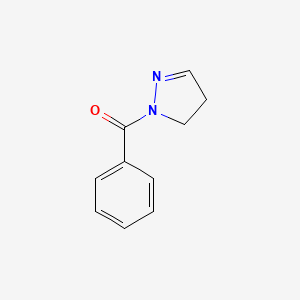
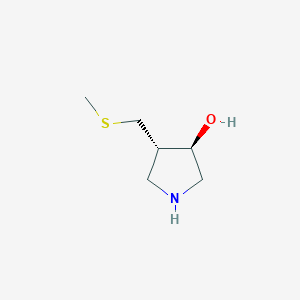
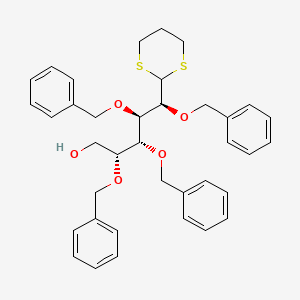
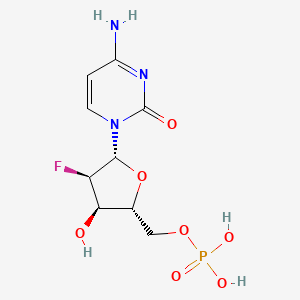
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)



